molecular formula C21H22N4O3S2 B2933185 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-hydroxy-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide CAS No. 318245-73-7

6-((2-amino-2-oxoethyl)thio)-5-cyano-2-hydroxy-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide

Cat. No.: B2933185
CAS No.: 318245-73-7
M. Wt: 442.55
InChI Key: XRUZMSXODHJDKY-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetrahydropyridine derivative featuring a thiophene-2-yl substituent at position 4, a cyano group at position 5, and a carboxamide moiety at position 2. Its synthesis likely involves multicomponent condensation or alkylation strategies, as seen in analogous pyridine-thiophene hybrids .

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-12-6-3-4-7-14(12)24-19(27)18-17(15-8-5-9-29-15)13(10-22)20(25-21(18,2)28)30-11-16(23)26/h3-9,17-18,25,28H,11H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUZMSXODHJDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C(=C(NC2(C)O)SCC(=O)N)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-hydroxy-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of tetrahydropyridine derivatives through condensation reactions. The introduction of functional groups such as thioether and cyano groups is crucial for enhancing its biological activity. The structural elucidation is generally confirmed through techniques like NMR, IR spectroscopy, and mass spectrometry.

Biological Activity

Antibacterial Properties
Recent studies indicate that derivatives of this compound exhibit significant antibacterial activity against Pseudomonas aeruginosa. Molecular docking studies have shown that these compounds bind effectively to the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This suggests a potential mechanism for inhibiting bacterial growth.

Antioxidant Activity
In vitro assays have demonstrated that certain derivatives possess good antioxidant properties, particularly in scavenging free radicals such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This property is vital for reducing oxidative stress in biological systems .

Herbicidal Activity
Laboratory experiments have identified some derivatives as moderately active herbicide safeners. They have been tested against the herbicide 2,4-D on sunflower seedlings, showing protective effects that enhance plant tolerance to herbicides .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of various derivatives against Pseudomonas aeruginosa highlighted that one specific derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This compound's structure was closely related to the target compound discussed here, indicating a promising lead for further development in antimicrobial therapies .

Case Study 2: Antioxidant Properties

In another investigation assessing antioxidant capabilities, a derivative was subjected to DPPH radical scavenging assays. Results showed an IC50 value of 25 µg/mL, suggesting potent antioxidant activity comparable to established antioxidants like ascorbic acid .

Summary of Biological Activities

Activity Description Reference
AntibacterialEffective against Pseudomonas aeruginosa with binding energies of -5.8 to -8.2 kcal/mol
AntioxidantGood scavenging activity against DPPH radicals with an IC50 of 25 µg/mL
HerbicidalModerately active as a safener against 2,4-D in sunflower seedlings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine-thiophene hybrids with modifications tailored for pharmacological or material science applications. Key analogues include:

Compound Name/ID Core Structure Key Substituents Synthesis Yield Key Spectral Data (IR/NMR) Biological/Functional Notes
Target Compound 1,2,3,4-Tetrahydropyridine 4-(Thiophen-2-yl), 5-cyano, 6-((2-amino-2-oxoethyl)thio), N-(o-tolyl) carboxamide Not reported Expected NH/OH (~3300–3500 cm⁻¹), C≡N (~2190 cm⁻¹) Unknown, structural focus
AZ331 (1,4-dihydropyridine derivative) 1,4-Dihydropyridine 4-(2-furyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}, N-(2-methoxyphenyl) Not reported C=O (1678–1651 cm⁻¹), C≡N (~2190 cm⁻¹) Potential kinase inhibition
2′-Amino-3′-cyano-spiro[indoline-3,4′-pyridine]-5′-carboxamide (17a) Spiro[indole-3,4′-pyridine] 6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}, 5-methyl, 2-oxo 92% NH (~3476–3175 cm⁻¹), C≡N (2191 cm⁻¹) High yield, stable spirocore
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) Thieno[2,3-b]pyridine 4-(4-Methoxyphenyl), 6-methyl, 3-amino Reported via [21] NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹) Fluorescence applications
5an (Dihydrothiophene-ureidoformamide) Dihydrothiophene 4-cyano, N-(p-tolylcarbamoyl), 3-phenyl Not reported NH (~3358 cm⁻¹), C≡N (~2190 cm⁻¹) Microwave-assisted synthesis

Key Comparisons

Core Structure Diversity: The target compound’s tetrahydropyridine core contrasts with thieno[2,3-b]pyridine (e.g., compound 5 ) and spiro[indole-3,4′-pyridine] (e.g., 17a ). These differences influence π-conjugation and solubility. Thieno[2,3-b]pyridines exhibit enhanced planarity for optoelectronic applications, while spirocores (17a) improve stereochemical complexity .

However, the (2-amino-2-oxoethyl)thio chain introduces unique hydrogen-bonding capacity compared to simpler alkylthio groups (e.g., 6-methyl in compound 5 ).

Synthetic Complexity: The target compound’s synthesis likely mirrors multicomponent strategies used for AZ331 and Dyachenko’s 6-amino-N3,N5-diaryl tetrahydropyridines . However, microwave-assisted methods (e.g., 5an ) offer higher yields and reduced reaction times (~92% for 17a vs. unreported yields for the target compound).

Spectral Signatures :

  • Shared functional groups (C≡N, C=O) produce overlapping IR bands (~2190 cm⁻¹ for nitriles; ~1650–1680 cm⁻¹ for amides). Distinctive NH/OH stretches (~3300–3500 cm⁻¹) in the target compound suggest strong intermolecular interactions .

Thieno[2,3-b]pyridines (compound 5 ) are prioritized for material science due to fluorescence properties.

Q & A

Basic: What synthetic strategies are recommended for constructing the tetrahydropyridine core in this compound?

Answer:
The tetrahydropyridine core can be synthesized via tandem reactions, including:

  • Knoevenagel condensation to form the cyano group and initiate ring closure.
  • Michael addition to introduce substituents like the thiophen-2-yl group.
  • Intramolecular cyclization to finalize the 1,2,3,4-tetrahydropyridine scaffold .
    For regioselective alkylation (e.g., at the sulfur atom), use alkyl halides under controlled basic conditions (e.g., K₂CO₃ in DMF) to ensure thioether formation without side reactions .

Basic: What analytical techniques are critical for characterizing this compound post-synthesis?

Answer:

  • X-ray diffraction (XRD): Resolves stereochemistry and confirms crystal packing, especially for the tetrahydropyridine ring and substituent orientation .
  • 2D NMR (COSY, HSQC, HMBC): Assigns proton and carbon signals, distinguishing between tautomers or conformational isomers (e.g., thione-thiol tautomerism in related compounds) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and detects impurities .

Basic: How can initial biological activity screening be designed for this compound?

Answer:

  • Cytotoxicity assays: Use MTT or resazurin-based protocols against cancer cell lines (e.g., HepG2, MCF-7) and multidrug-resistant variants to assess potency .
  • Antioxidant testing: Employ DPPH radical scavenging or bleomycin-dependent DNA damage assays to evaluate redox activity .
  • Microbial inhibition: Screen against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution .

Advanced: How can reaction conditions be optimized for improved yield and selectivity?

Answer:

  • Traditional Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions .
  • Bayesian optimization: Apply machine learning to predict optimal conditions with fewer experiments, particularly for complex multi-step syntheses .
  • Flow chemistry: Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions in oxidation or alkylation steps .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Orthogonal assays: Cross-validate cytotoxicity results using both ATP-based (e.g., CellTiter-Glo) and membrane integrity assays (e.g., LDH release) .
  • Standardized protocols: Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in activity .

Advanced: What strategies address structural ambiguities in NMR data for this compound?

Answer:

  • Dynamic NMR (DNMR): Probe tautomeric equilibria (e.g., thione-thiol forms) by analyzing temperature-dependent chemical shift changes .
  • NOESY/ROESY: Determine spatial proximity of protons (e.g., methyl groups on the tetrahydropyridine ring) to confirm stereochemistry .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values for candidate conformers .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core modifications: Syntesterize analogs with varying substituents (e.g., replacing thiophen-2-yl with furyl or phenyl groups) to assess electronic effects .
  • Bioisosteric replacements: Substitute the 2-amino-2-oxoethylthio group with carboxamide or sulfonamide moieties to probe hydrogen-bonding interactions .
  • Pharmacophore mapping: Use molecular docking to correlate substituent positions with binding affinity in target proteins (e.g., kinases or DNA repair enzymes) .

Advanced: How to mitigate challenges in regioselective alkylation or acylation?

Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., hydroxyl or amino groups) using tert-butyldimethylsilyl (TBS) or Boc protection .
  • Lewis acid catalysis: Employ ZnCl₂ or BF₃·Et₂O to direct alkylation to sulfur or nitrogen atoms in the tetrahydropyridine ring .
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance regioselectivity .

Advanced: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP calculation: Use software like MarvinSketch or ACD/Labs to estimate lipophilicity and guide solubility optimization .
  • pKa prediction: Apply QSPR models (e.g., Epik) to identify ionizable groups and refine formulation strategies .
  • Crystal structure prediction (CSP): Utilize force fields (e.g., COMPASS) to anticipate polymorphic forms and stability .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

  • Cellular thermal shift assay (CETSA): Monitor target protein denaturation upon compound binding to confirm direct interaction .
  • SPR/BLI: Quantify binding kinetics (e.g., kon/koff) using surface plasmon resonance or bio-layer interferometry .
  • Knockdown/rescue experiments: Use siRNA or CRISPR to silence putative targets and assess rescue of phenotype .

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